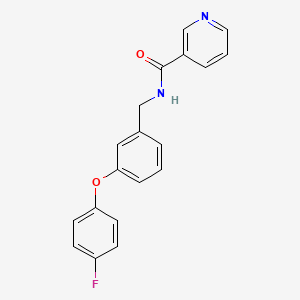

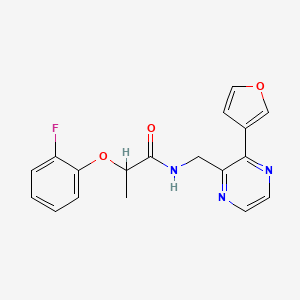

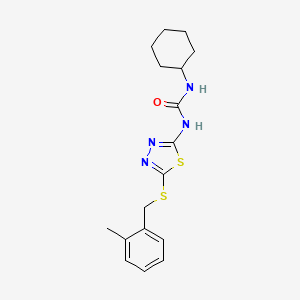

![molecular formula C12H13N3O3S B2802523 5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-80-7](/img/structure/B2802523.png)

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been studied due to their wide range of biological activities . They are part of the larger family of pyrimidines, which are key components of many important biomolecules, including nucleic acids.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines can involve several methods. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .Applications De Recherche Scientifique

Antiproliferative Activity

Pyrido[2,3-d]pyrimidines, including derivatives of this compound, exhibit antiproliferative properties. They interfere with cell growth and division, making them promising candidates for cancer treatment . Notably, the compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, shows potential as an antiproliferative agent.

Tyrosine Kinase Inhibition

Some pyrido[2,3-d]pyrimidin-7-one derivatives act as tyrosine kinase inhibitors. For instance, TKI-28 is noteworthy in this category. Tyrosine kinases play essential roles in cell signaling and are implicated in various diseases, including cancer .

Cyclin-Dependent Kinase (CDK4) Inhibition

Certain pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. These compounds regulate cell cycle progression and have implications for cancer therapy .

Bruton’s Tyrosine Kinase (BTK) Inhibition

Interestingly, the compound ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-7-yl)thiophene-2-carboxylate is a selective and covalent inhibitor of Bruton’s tyrosine kinase (BTK). BTK inhibition is crucial for treating B-cell malignancies.

DHFR Inhibition

The pyridopyrimidine drug inhibits dihydrofolate reductase (DHFR) with high affinity. By reducing the quantity of tetrahydrofolate necessary for RNA and DNA synthesis, it effectively halts cancer cell growth .

Smooth Synthesis of Pyrimidines

Researchers have reported an effective and smooth synthesis of functionally vital pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation. This method allows the construction of pyrimidine-based molecules with potential therapeutic applications .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-12(2,3)5-4-6(10(17)18)13-8-7(5)9(16)15-11(19)14-8/h4H,1-3H3,(H,17,18)(H2,13,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKCUKNWHBTBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

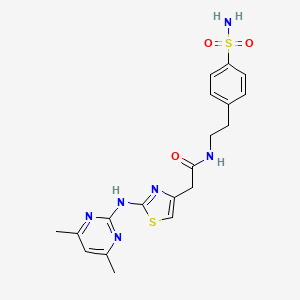

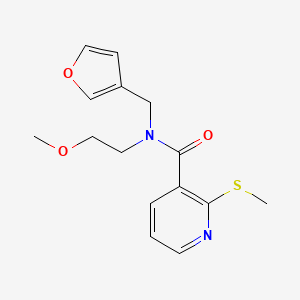

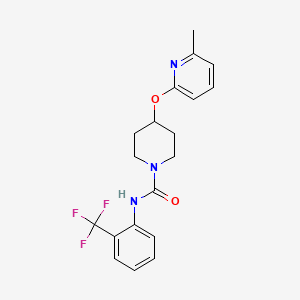

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)

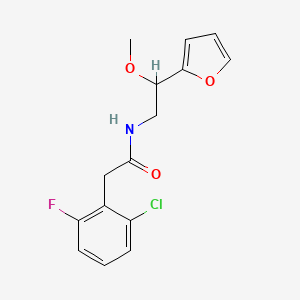

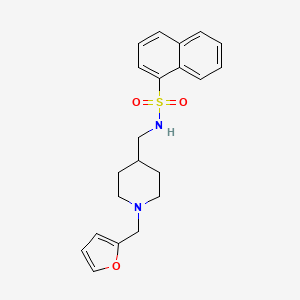

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

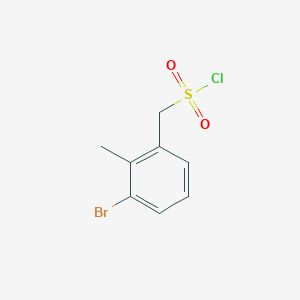

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

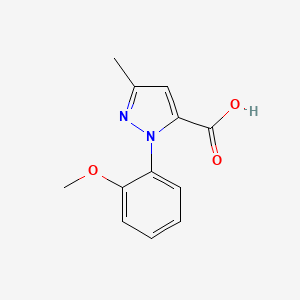

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)